molecular formula C19H22N4O5 B601645 Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate CAS No. 429659-01-8

Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate

Cat. No. B601645
M. Wt: 386.41
InChI Key:
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Description

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is an impurity of Dabigatran , a nonpeptide, direct thrombin inhibitor that is antithrombotic . It is used as an intermediate in the synthesis of pharmaceuticals .


Synthesis Analysis

This compound is designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material and is obtained via a multiple synthesis route . It is finally characterized by IR, 1H NMR, and single crystal X-ray crystallography .


Molecular Structure Analysis

The benzene ring in the compound is twisted by 63.29 (15)° with respect to the pyridine ring . In the crystal, molecules are linked by N—H…O hydrogen bonds and C—H…π interactions, forming slabs parallel to the ac plane .


Chemical Reactions Analysis

The compound is designed using 4-(methylamino)-3-nitrobenzoic acid . The synthesis route involves multiple steps .


Physical And Chemical Properties Analysis

The compound is characterized by IR, 1H NMR, and single crystal X-ray crystallography . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Anti-Gastric Cancer Activity : Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, a derivative of the compound, has shown in vitro anti-cancer activity against human gastric cancer cell lines, demonstrating its potential in cancer treatment research (Liu et al., 2019).

  • Synthesis of Dabigatran Etexilate : The compound is used in the synthesis of Dabigatran Etexilate, a direct thrombin inhibitor effective in the treatment of thromboembolic diseases. This showcases its role in creating pharmaceutical agents with significant medical applications (Huansheng, 2013).

  • Improved Synthesis Processes : Research has also focused on developing new, more efficient synthesis methods for Dabigatran Etexilate using this compound, which can lead to more cost-effective and environmentally friendly production processes (Bo-hua, 2012).

  • Synthesis of Dabigatran Etexilate Mesylate : It's also involved in the synthesis of Dabigatran Etexilate Mesylate, emphasizing its utility in the development of various forms of this medication (Ya-juan, 2012).

  • Synthesis of Various Pharmaceuticals : The compound's role in the synthesis of different pharmaceuticals, including Dabigatran Etexilate and its derivatives, indicates its broad utility in drug development and the potential for creating various therapeutic agents (Na, 2012).

Safety And Hazards

The compound may cause irritation, sensitization, and other adverse effects if inhaled, ingested, or in contact with skin . More specific safety and hazard information is not available in the search results.

properties

IUPAC Name

ethyl 3-[[4-(methylamino)-3-nitrobenzoyl]-pyridin-2-ylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5/c1-3-27-17(23)9-11-21(16-6-4-5-10-20-16)18(24)13-7-8-14(19-2)15(12-13)22(25)26/h4-8,10,12,19H,3,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSFQBXGCDIVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501025573
Record name Ethyl 3-[[4-(methylamino)-3-nitrobenzoyl](pyridin-2-yl)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate

CAS RN

429659-01-8
Record name N-[4-(Methylamino)-3-nitrobenzoyl]-N-2-pyridinyl-β-alanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=429659-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[[4-(methylamino)-3-nitrobenzoyl](pyridin-2-yl)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[1-(4-Methylamino-3-nitro-phenyl)-methanoyl]-pyridin-2-yl-amino}-propionic acid ethyl ester
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Record name Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUG97NHF8C
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Citations

For This Compound
3
Citations
LZ Liu, KY Peng, FR Yue, XH Li, L Zhang - Journal of Structural Chemistry, 2019 - Springer
A new heterocyclic compound ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (1), designed using 4-(methylamino)-3-nitrobenzoic acid (2) as a starting …
Number of citations: 4 link.springer.com
RB Shinde, DN Pansare, RN Shelke, AP Sarkate… - Results in …, 2023 - Elsevier
We successfully synthesized a series of novel benzimidazole derivatives with high yields in our current research study. The synthesis procedure involved condensing Ethyl 3-[[3-amino-4…
Number of citations: 0 www.sciencedirect.com
P Venugopal, S Bhaskar, PM Reddy
Number of citations: 0

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